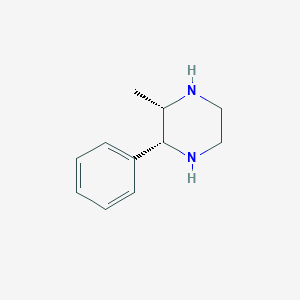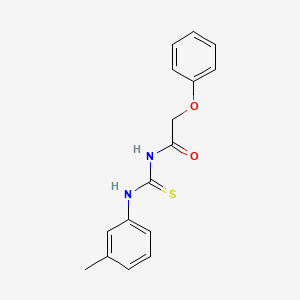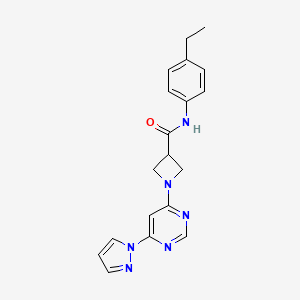
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(4-ethylphenyl)azetidine-3-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research has demonstrated the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, which show promise as anticancer and anti-5-lipoxygenase agents. These compounds were developed through various synthetic pathways, leading to the identification of derivatives with significant cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).
Antimicrobial and Antitubercular Activities
Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids, assessing their anti-inflammatory and anti-cancer activities. These compounds were synthesized using ultrasound-assisted synthesis, a technique that enhances reaction rates and yields. The research highlighted the potential of these hybrids as promising candidates for further investigation in anti-inflammatory and anticancer therapies (Kaping et al., 2020).
Antioxidant Properties
The design, synthesis, biological evaluation, and computational studies of novel 1H-3-indolyl derivatives containing pyrazole and pyrimidine rings were conducted to explore their antioxidant activities. One of the derivatives showed higher antioxidant activity than ascorbic acid, indicating the potential of these compounds as effective antioxidants (Aziz et al., 2021).
Antiviral and Antitumor Activities
Compounds derived from pyrazolo[1,5-a]pyrimidines and Schiff bases were synthesized and tested for their in vitro antitumor activities against different human cancer cell lines. The study provides insights into the structure-activity relationship, contributing to the development of new antitumor agents (Hafez et al., 2013).
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-2-14-4-6-16(7-5-14)23-19(26)15-11-24(12-15)17-10-18(21-13-20-17)25-9-3-8-22-25/h3-10,13,15H,2,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGMQEGLDPIWOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2757509.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide](/img/structure/B2757511.png)
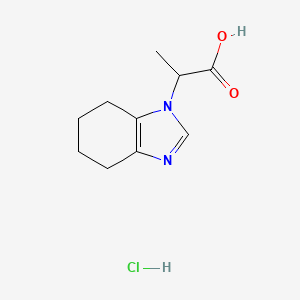
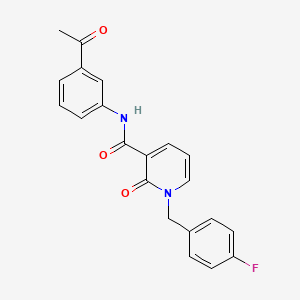
![3-Methyl-5-[(1-methylpyrrolidin-3-yl)oxy]-1,2,4-thiadiazole](/img/structure/B2757516.png)
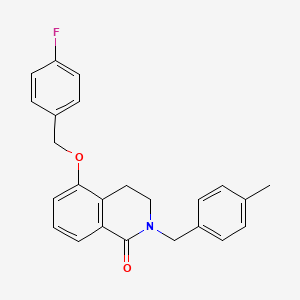
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N-cyclohexyl-N-methylsulfamoyl)benzamide](/img/structure/B2757523.png)
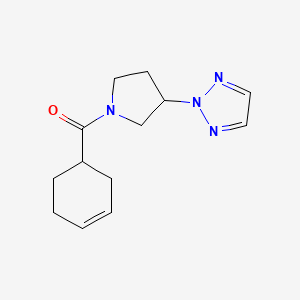
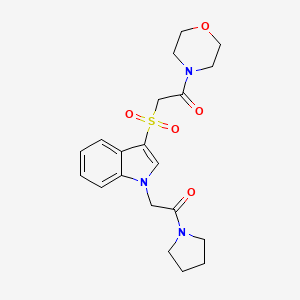
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(trifluoromethyl)phenyl)propanamide](/img/structure/B2757526.png)
![1-(Ethoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2757527.png)
![Tert-butyl 2-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]acetate](/img/structure/B2757528.png)
